MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin
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Overview
Description
MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is a derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to be conjugated with monoclonal antibodies to form antibody-drug conjugates (ADCs), which are used in targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin involves multiple steps, starting from camptothecinSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be scalable and reproducible, ensuring consistent quality for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of camptothecin, each with unique properties and potential therapeutic applications .
Scientific Research Applications
MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These ADCs combine the specificity of monoclonal antibodies with the potent cytotoxicity of camptothecin derivatives, allowing for targeted delivery of the drug to cancer cells while minimizing damage to healthy cells .
In addition to its use in cancer therapy, this compound is also used in various research applications, including:
Chemistry: Studying the reactivity and stability of camptothecin derivatives.
Biology: Investigating the mechanisms of action and cellular effects of camptothecin derivatives.
Medicine: Developing new therapeutic strategies for cancer treatment
Mechanism of Action
MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. By stabilizing the complex between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound with potent anti-cancer properties.
Topotecan: A camptothecin derivative used in cancer therapy.
Irinotecan: Another camptothecin derivative used in chemotherapy
Uniqueness
MC-AAA-NHCH2OCH2COO-7-aminomethyl-10-methyl-11-fluoro camptothecin is unique due to its ability to be conjugated with monoclonal antibodies, forming ADCs that offer targeted cancer therapy with reduced side effects compared to traditional chemotherapy .
Properties
Molecular Formula |
C44H51FN8O12 |
---|---|
Molecular Weight |
902.9 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methylamino]-2-oxoethoxy]methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C44H51FN8O12/c1-6-44(63)30-15-33-38-28(18-53(33)42(61)29(30)19-65-43(44)62)27(26-14-22(2)31(45)16-32(26)51-38)17-46-35(55)20-64-21-47-39(58)23(3)49-41(60)25(5)50-40(59)24(4)48-34(54)10-8-7-9-13-52-36(56)11-12-37(52)57/h11-12,14-16,23-25,63H,6-10,13,17-21H2,1-5H3,(H,46,55)(H,47,58)(H,48,54)(H,49,60)(H,50,59)/t23-,24-,25-,44-/m0/s1 |
InChI Key |
BENZIHFYRZCGIE-NJUCZJDQSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN6C(=O)C=CC6=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)COCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN6C(=O)C=CC6=O)O |
Origin of Product |
United States |
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